

(S)-1,3-Dimethylpiperazine dihydrochloride molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1,3-Dimethylpiperazine
dihydrochloride*

Cat. No.: *B3418269*

[Get Quote](#)

An In-Depth Technical Guide to (S)-**1,3-Dimethylpiperazine Dihydrochloride**: A Chiral Building Block in Modern Drug Discovery

Abstract

(S)-**1,3-Dimethylpiperazine dihydrochloride** is a valuable chiral building block integral to the synthesis of complex molecular architectures in medicinal chemistry. Its unique structural and stereochemical properties make it a significant component in the design of novel therapeutic agents, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible stereoselective synthetic route, and methods for its characterization. Furthermore, it explores the functional implications of its chirality and its application as a strategic scaffold in drug development, offering researchers and scientists a detailed technical resource for leveraging this compound in their work.

Introduction: The Piperazine Scaffold and the Imperative of Chirality

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs across various therapeutic areas.^[1] Its conformational flexibility, basicity, and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore core.^[1]

The incorporation of substituents onto the piperazine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Of paramount importance in modern drug design is the control of stereochemistry. The introduction of a chiral center, as seen in (S)-1,3-Dimethylpiperazine, can profoundly influence a molecule's biological activity by dictating its three-dimensional orientation and interaction with chiral biological targets like enzymes and receptors.^[2] (S)-**1,3-Dimethylpiperazine dihydrochloride** provides a stereochemically defined building block, ensuring that the desired enantiomer of a final compound is synthesized, which is often a critical regulatory requirement.^[2] The methyl group at the C3 position not only introduces this chirality but can also enhance target potency and selectivity by acting as a steric handle to probe binding pockets.^[3]

Physicochemical and Structural Properties

The precise stereochemical and physical properties of (S)-**1,3-Dimethylpiperazine dihydrochloride** are fundamental to its application. The "(S)" designation defines the absolute configuration at the C3 chiral center according to the Cahn-Ingold-Prelog priority rules.^[2] The dihydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, facilitating its use in various reaction conditions and for formulation purposes.^[4]

Core Molecular Structure

The piperazine ring typically adopts a stable chair conformation to minimize steric strain. In (S)-1,3-Dimethylpiperazine, the methyl groups can occupy axial or equatorial positions, with the molecule favoring the conformation that places the bulkier substituents in the more stable equatorial orientation.^[2]

Caption: 2D structure of (S)-**1,3-Dimethylpiperazine dihydrochloride**.

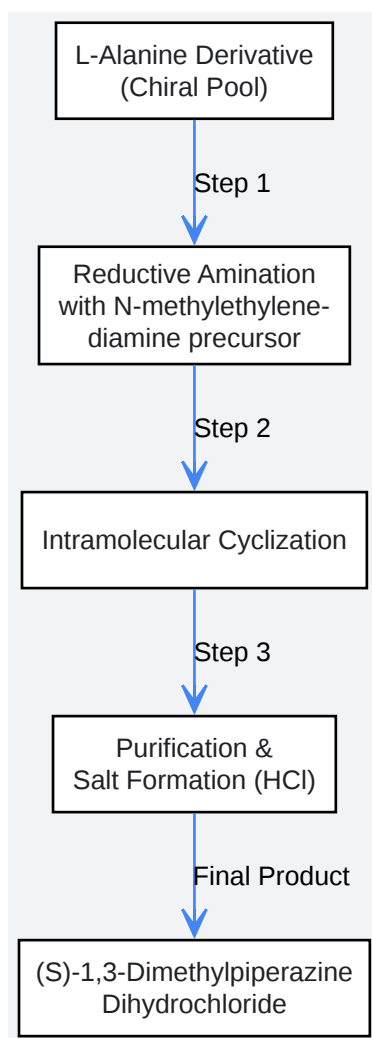
Key Physicochemical Data

The following table summarizes the essential properties of the compound.

Property	Value	Reference(s)
CAS Number	1152110-30-9	[2][5]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	[5][6]
Molecular Weight	187.11 g/mol	[5][6]
Canonical SMILES	<chem>C[C@H]1CN(C)CCN1.[H]Cl.[H]Cl</chem>	[5][6]
InChI Key (Free Base)	FMMUNDXXVADKHS-LURJTMIESA-N	[7]
Form	Solid	[7]
Storage Conditions	Sealed in dry, Room Temperature or 2-8°C	[5][6]

Synthesis and Stereochemical Control

The stereoselective synthesis of (S)-1,3-Dimethylpiperazine is critical to its utility. While various methods exist for piperazine synthesis, achieving high enantiomeric purity requires a carefully designed strategy. A plausible approach involves the use of a chiral precursor, such as a derivative of L-alanine, to set the stereocenter at the C3 position.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for (S)-1,3-Dimethylpiperazine.

Experimental Protocol: Stereoselective Synthesis

This protocol outlines a conceptual pathway for the synthesis. Disclaimer: This is a representative protocol and requires optimization and validation.

- Step 1: Activation of Chiral Precursor: Convert L-alanine methyl ester to its corresponding N-protected derivative (e.g., Boc-L-alanine methyl ester).
- Step 2: Reductive Amination: React the protected alanine derivative with a suitable N-methylated two-carbon unit containing a primary amine and a masked aldehyde or ketone. A

reducing agent such as sodium triacetoxyborohydride is then used to form the secondary amine.

- **Step 3: Deprotection and Cyclization:** Remove the protecting group (e.g., Boc group with trifluoroacetic acid) to reveal the free amine, which then undergoes spontaneous or base-catalyzed intramolecular cyclization to form the piperazinone ring.
- **Step 4: Reduction of Amide:** Reduce the piperazinone carbonyl group using a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent (e.g., THF) to yield (S)-1,3-dimethylpiperazine free base.
- **Step 5: Salt Formation:** Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and bubble anhydrous HCl gas through the solution, or add a solution of HCl in the same solvent, to precipitate (S)-**1,3-Dimethylpiperazine dihydrochloride**.
- **Step 6: Isolation and Purification:** Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.^[8]

The key to this process is the use of a starting material from the chiral pool (L-alanine) to ensure the final product has the desired (S)-stereochemistry.

Spectroscopic Characterization

Confirmation of the structure and purity of (S)-**1,3-Dimethylpiperazine dihydrochloride** is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The proton (¹H) and carbon (¹³C) NMR spectra provide a unique fingerprint of the molecule.

Predicted NMR Data

While experimental spectra should always be obtained for confirmation, the following table provides predicted chemical shifts based on the analysis of similar structures and standard chemical shift values.^{[9][10]}

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H	~3.0 - 3.8	Multiplets	Protons on the piperazine ring (C2, C5, C6)
^1H	~2.9	Singlet	Methyl protons on N1
^1H	~1.4	Doublet	Methyl protons on C3, coupled to the C3 proton
^1H	Broad	Singlet	Acidic N-H protons, may exchange with solvent
^{13}C	~50 - 60	CH_2	Ring carbons C2, C5, C6
^{13}C	~50	CH	Chiral carbon C3
^{13}C	~45	CH_3	N1-methyl carbon
^{13}C	~15 - 20	CH_3	C3-methyl carbon

Protocol: NMR Sample Preparation and Acquisition

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of (S)-**1,3-Dimethylpiperazine dihydrochloride**.
- **Dissolution:** Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D_2O or DMSO-d_6) in a standard 5 mm NMR tube. Ensure complete dissolution.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **^1H NMR Acquisition:** Acquire a ^1H NMR spectrum using standard parameters. Typically, a 400 MHz or higher field magnet is sufficient.

- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. This experiment will require a longer acquisition time due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra using the residual solvent peak.

Applications in Medicinal Chemistry and Drug Development

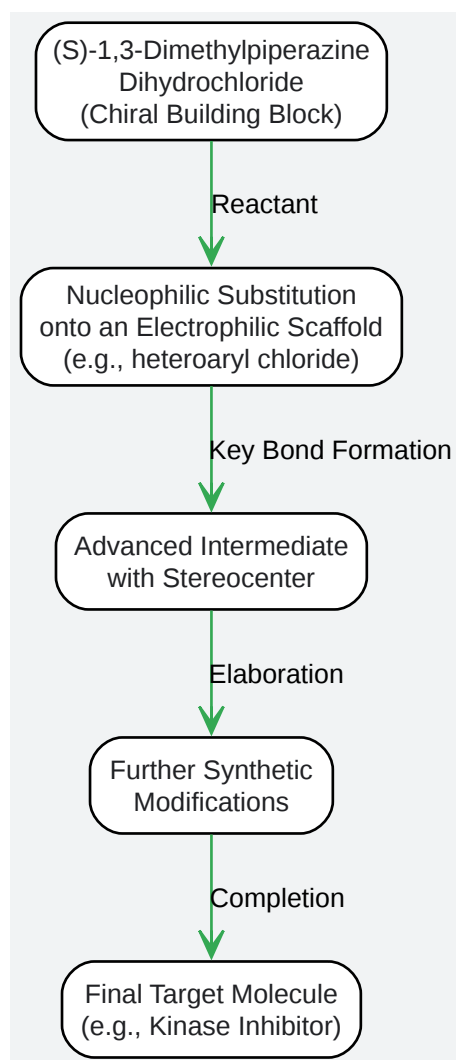
The primary application of (S)-**1,3-Dimethylpiperazine dihydrochloride** is as a chiral building block for the synthesis of more complex, biologically active molecules. Its defined stereochemistry is crucial for achieving selective interactions with biological targets.

Role in Kinase Inhibitor Design

A prominent application is in the design of kinase inhibitors, a major class of anti-cancer drugs.

[3] The 3-methylpiperazine moiety can be used to:

- **Enhance Potency:** The methyl group can make favorable hydrophobic or van der Waals contacts within the kinase active site.
- **Improve Selectivity:** The steric bulk of the methyl group can prevent binding to off-target kinases that have smaller active sites, thereby reducing side effects.[3]
- **Modulate Physicochemical Properties:** The piperazine core helps maintain aqueous solubility, a desirable property for drug candidates.



[Click to download full resolution via product page](#)

Caption: Logical flow of application in drug discovery synthesis.

Protocol: Incorporation into a Target Scaffold

This protocol describes a general method for using the compound in a nucleophilic substitution reaction, a common step in drug synthesis.[3]

- **Reactant Preparation:** In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the electrophilic scaffold (e.g., a 2-chloro-pyrimidine derivative) in an appropriate polar aprotic solvent such as DMF or NMP.
- **Addition of Base:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture. This is necessary to deprotonate the hydrochloride salt and generate the free

base of (S)-1,3-dimethylpiperazine in situ.

- Addition of Piperazine: Add (S)-**1,3-Dimethylpiperazine dihydrochloride** to the reaction mixture. Typically, a slight excess (1.1-1.5 equivalents) is used.
- Reaction Conditions: Heat the mixture to a temperature appropriate for the specific substrates, often between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired molecule.

Conclusion

(S)-**1,3-Dimethylpiperazine dihydrochloride** stands out as a strategically important chiral intermediate for the pharmaceutical industry. Its well-defined stereochemistry, coupled with the versatile properties of the piperazine scaffold, provides medicinal chemists with a powerful tool for constructing novel therapeutic agents with enhanced potency and selectivity. The synthetic and analytical protocols detailed in this guide serve as a foundational resource for researchers aiming to incorporate this valuable building block into their drug discovery programs, ultimately contributing to the development of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
2. (S)-1,3-Dimethylpiperazine dihydrochloride | 1152110-30-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]
- 4. CAS 198896-00-3: (2R,5S)-1-benzyl-2,5-dimethyl-piperazine ... [cymitquimica.com]
- 5. 1152110-30-9|(S)-1,3-Dimethylpiperazine dihydrochloride|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. (3S)-1,3-dimethylpiperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 9. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) ¹³C NMR spectrum [chemicalbook.com]
- 10. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [(S)-1,3-Dimethylpiperazine dihydrochloride molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3418269#s-1-3-dimethylpiperazine-dihydrochloride-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com